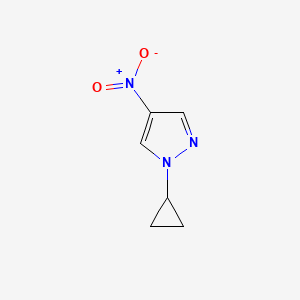

1-Cyclopropyl-4-nitro-1H-pyrazole

Descripción general

Descripción

1-Cyclopropyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound has the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 4-nitro-1,3-diketones under acidic conditions. This reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to yield the desired pyrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 1-Cyclopropyl-4-amino-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Inhibition of Lactate Dehydrogenase

Recent studies have focused on the development of pyrazole-based inhibitors for human lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. 1-Cyclopropyl-4-nitro-1H-pyrazole has been identified as a potential lead compound due to its structural similarity to known inhibitors.

- Mechanism of Action: The compound exhibits potent enzymatic inhibition, which can reduce lactate production in cancer cells, thereby inhibiting glycolysis.

- Case Study: A study demonstrated that derivatives of this compound showed low nanomolar inhibition of LDHA and LDHB, indicating strong potential for therapeutic applications in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal activities.

- Testing Results: In vitro studies showed that this compound displayed effective inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Explosive Properties

This compound is being investigated as a component in the formulation of energetic materials due to its high detonation pressure and manageable sensitivity.

- Explosive Performance: The compound's performance as an explosive has been compared with traditional explosives like TNT and RDX, showing promising characteristics that could lead to its use in military applications.

| Property | This compound | TNT | RDX |

|---|---|---|---|

| Detonation Velocity | High | Moderate | High |

| Density | Higher than TNT | 1.65 g/cm³ | 1.82 g/cm³ |

| Sensitivity | Manageable | High | Low |

Synthesis and Optimization

The synthesis of this compound involves several steps, often utilizing high-throughput screening methods for optimization. The compound can be synthesized through nitration reactions followed by cyclopropanation.

Synthesis Route:

- Nitration of Pyrazole: The initial step involves the nitration of pyrazole derivatives.

- Cyclopropanation Reaction: This is followed by cyclopropanation to introduce the cyclopropyl group, enhancing the compound's biological activity.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

1-Cyclopropyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other pyrazole derivatives .

Actividad Biológica

1-Cyclopropyl-4-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately . Its structure features a five-membered pyrazole ring with a nitro group at position 4 and a cyclopropyl group at position 1, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are believed to interact with various cellular components, leading to antimicrobial and anticancer effects . The compound's unique steric configuration also plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer activity in several studies. For instance, it has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (hepatocellular carcinoma). The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific molecular targets .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Nitro-1H-pyrazole | Nitro group at position 4 | Antimicrobial activity |

| 3-Methyl-1H-pyrazole | Methyl substitution at position 3 | Anti-inflammatory properties |

| 5-Amino-1H-pyrazole | Amino group at position 5 | Potential anticancer effects |

| This compound | Cyclopropyl group instead of other substituents | Similar biological activity but different steric effects |

This table highlights how variations in substitution patterns can lead to differing biological activities among pyrazole derivatives.

Study on Anticancer Activity

A recent study investigated the anticancer potential of this compound using various human cancer cell lines. The results indicated that the compound exhibited an IC value significantly lower than that of conventional chemotherapeutics, suggesting it may be a viable candidate for further development as an anticancer agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that it effectively inhibited bacterial growth at low concentrations, demonstrating its potential as a new antimicrobial agent .

Propiedades

IUPAC Name |

1-cyclopropyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-7-8(4-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOMBOSUZBTHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.